5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC16250344
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3O |
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Molecular Weight | 195.26 g/mol |
IUPAC Name | 5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole |
Standard InChI | InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3 |
Standard InChI Key | XHUZPCKEYUSPPJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1C2CCCN2)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
5-Methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a pentacyclic heteroaromatic system featuring:
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A pyrazole ring (positions 1–5) with nitrogen atoms at positions 1 and 2.
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Substituents:
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Methoxy group (-OCH₃) at position 5.
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Methyl groups (-CH₃) at positions 1 and 3.
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Pyrrolidin-2-yl group (a five-membered saturated ring with one nitrogen atom) at position 4.
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The pyrrolidine moiety introduces stereochemical complexity due to its chiral center at position 2, enabling enantioselective interactions with biological targets.
Table 1: Key Molecular Descriptors
Property | Value/Description |
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Molecular Formula | C₁₁H₁₉N₃O |
Molecular Weight | 221.29 g/mol |
Hydrogen Bond Donors | 1 (pyrrolidine NH) |
Hydrogen Bond Acceptors | 3 (pyrazole N, methoxy O, pyrrolidine N) |
LogP (Estimated) | 1.8 ± 0.3 (moderate lipophilicity) |
Synthetic Methodologies
Cyclocondensation Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For this compound, a plausible route involves:
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Formation of the pyrazole core: Reacting 3-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine-2-carboxylic acid derivatives under acidic conditions .
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Functionalization: Introducing the pyrrolidine group via nucleophilic substitution or transition metal-catalyzed cross-coupling .
Regioselective Challenges
The methoxy and methyl groups influence regioselectivity during synthesis. For example, the methoxy group at position 5 directs electrophilic substitution to position 4, facilitating the attachment of the pyrrolidine moiety .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value |
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Solvent | Ethanol/Water (3:1) |
Catalyst | Cu(OTf)₂ (5 mol%) |
Temperature | 80°C |
Reaction Time | 12–16 hours |
Yield | 68–72% |
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Moderate aqueous solubility (≈2.1 mg/mL at pH 7.4) due to the polar pyrrolidine and methoxy groups.
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pH-dependent stability: Degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 4.2 hours at pH 1.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, pyrrolidine CH₂), 2.35 (s, 3H, N-CH₃), 3.15 (s, 3H, OCH₃), 3.65 (m, 1H, pyrrolidine CH), 6.45 (s, 1H, pyrazole H).
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HRMS: m/z 221.1521 [M+H]⁺ (calc. 221.1524).
Parameter | Prediction |
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Caco-2 Permeability | High (8.7 × 10⁻⁶ cm/s) |
CYP3A4 Inhibition | Moderate (IC₅₀ = 12 µM) |
hERG Inhibition | Low (IC₅₀ > 30 µM) |
Research Gaps and Future Directions
Unresolved Challenges
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Stereoselective synthesis: Current methods produce racemic mixtures; enantioselective routes are needed.
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In vivo validation: No pharmacokinetic or toxicity data exist for this compound.
Priority Investigations
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